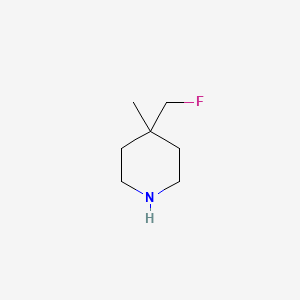

4-(Fluoromethyl)-4-methylpiperidine

Description

Properties

IUPAC Name |

4-(fluoromethyl)-4-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN/c1-7(6-8)2-4-9-5-3-7/h9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWQJEHSLPDRAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Fluoromethyl 4 Methylpiperidine and Its Analogs

Retrosynthetic Analysis of 4-(Fluoromethyl)-4-methylpiperidine

A logical retrosynthetic analysis of this compound suggests several primary disconnection points. One prominent strategy involves the hydrogenation of a corresponding fluorinated pyridine (B92270) precursor. nih.govnih.gov This approach is attractive due to the wide availability of substituted pyridines. The key challenge in this pathway is preventing hydrodefluorination, a common side reaction. nih.gov

Another major retrosynthetic route begins with a pre-formed piperidine (B6355638) ring, which is then functionalized. This could involve the creation of the C4-quaternary center on the piperidine scaffold. Synthetic routes for similar monofluorinated piperidines often rely on electrophilic fluorination of pre-functionalized precursors or nucleophilic substitution, which typically require carefully designed substrates with defined stereochemistry. nih.gov

A plausible retrosynthesis starting from a pyridine derivative would involve the following steps:

Disconnection 1 (C-N bonds of the ring): this compound can be traced back to a 4-(fluoromethyl)-4-methyl-pyridine derivative.

Disconnection 2 (C-F bond): The fluoromethyl group could be installed from a hydroxymethyl or other functionalized methyl group at a late stage.

Disconnection 3 (C-C bonds at C4): The quaternary center could be constructed on a pyridine or piperidine ring through alkylation or other carbon-carbon bond-forming reactions.

Direct and Indirect Fluoromethylation Approaches for Piperidine Scaffolds

The introduction of a fluoromethyl group onto a piperidine scaffold can be achieved through either direct or indirect methods.

Direct Fluoromethylation: This approach involves the direct introduction of a "-CH2F" group. While synthetically challenging, reagents such as (fluoromethyl)trimethylsilane (B3257437) could potentially be used in nucleophilic addition reactions to an appropriate electrophilic piperidine precursor, such as a 4-piperidone (B1582916) derivative. Subsequent manipulation of the resulting alcohol would be necessary to install the second substituent at the C4 position.

Indirect Fluoromethylation: This is often a more practical approach. It typically involves the synthesis of a piperidine derivative bearing a hydroxymethyl or a related functional group at the C4 position, which is then converted to the fluoromethyl group. For instance, a 4-hydroxymethyl-4-methylpiperidine precursor could be subjected to a deoxofluorination reaction using reagents like diethylaminosulfur trifluoride (DAST) to yield the target compound. researchgate.net The synthesis of the precursor alcohol itself can be achieved through various standard organic transformations.

Stereoselective Synthesis of this compound and its Enantiomers

The 4-position of this compound is a prochiral center. If the nitrogen atom is substituted with a group other than hydrogen or if the substitution pattern at other positions of the ring renders the molecule chiral, the C4-substituents become diastereotopic. For the purpose of this discussion, we will consider the stereoselective synthesis of analogs where the 4-position is a stereocenter.

Achieving stereoselectivity in the synthesis of such compounds is a significant challenge. One established strategy for synthesizing enantioenriched fluorinated piperidines involves the use of chiral auxiliaries. acs.org For instance, an oxazolidine-substituted pyridine can undergo a diastereoselective hydrogenation, and subsequent cleavage of the auxiliary can yield an enantioenriched piperidine. acs.org

Another potential route involves the stereoselective ring expansion of a smaller chiral precursor, such as a prolinol derivative, to generate a substituted piperidine ring. researchgate.net Furthermore, enzymatic resolutions or asymmetric catalysis could be employed at key steps to resolve enantiomers or to set the desired stereochemistry. The synthesis of chiral piperidine scaffolds has been achieved through the nucleophilic reactivity of stable enamine equivalents derived from chiral phenyloxazolopiperidine. nih.gov

Catalytic Hydrogenation Methods for Fluorinated Piperidine Derivatives

The hydrogenation of fluorinated pyridines is a powerful tool for accessing fluorinated piperidines. nih.gov However, this transformation is often complicated by catalyst poisoning by the basic nitrogen heterocycles and competitive hydrodefluorination. nih.govspringernature.com Several catalytic systems have been developed to address these challenges.

Rhodium catalysts have proven effective for the hydrogenation of pyridines. rsc.org A one-pot, two-step dearomatization–hydrogenation (DAH) process using a rhodium-carbene catalyst has been developed for the highly diastereoselective synthesis of all-cis-(multi)fluorinated piperidines. nih.govspringernature.com This method first employs pinacol (B44631) borane (B79455) (HBpin) to dearomatize the fluoropyridine, which facilitates the subsequent hydrogenation step and avoids catalyst deactivation. springernature.com However, this process is sensitive to the purity of reagents and solvents and may not be chemoselective for pyridines over other aromatic systems. nih.gov

| Catalyst System | Key Features | Selectivity | Reference |

| Rhodium-carbene / HBpin | One-pot dearomatization-hydrogenation | Highly diastereoselective for all-cis isomers | nih.govspringernature.com |

| Rh₂O₃ | Mild reaction conditions | Broad substrate scope for functionalized pyridines | rsc.org |

Palladium-based catalysts offer a robust and simple method for the cis-selective hydrogenation of fluoropyridines. nih.govacs.org The combination of a heterogeneous palladium catalyst, such as Pd(OH)₂ on carbon, with a strong Brønsted acid like HCl in methanol (B129727) has been shown to be a suitable system. nih.govacs.org The acid is crucial for protonating the substrate and product, which suppresses hydrodefluorination and improves catalyst activity. nih.govacs.org This method demonstrates good yields, high diastereoselectivity, and tolerance to air and moisture. acs.org It has also been extended to the synthesis of enantioenriched fluorinated piperidines. acs.org

| Catalyst System | Additive | Key Features | Selectivity | Reference |

| Pd(OH)₂/C | aq. HCl | Robust, simple, tolerant to air/moisture | High cis-selectivity, suppresses hydrodefluorination | nih.govacs.org |

| Pd/C | aq. HCl | Good conversion, but lower yield of fluorinated product compared to Pd(OH)₂/C | Good | acs.org |

A comparison of different heterogeneous catalysts for the hydrogenation of 3-fluoropyridine (B146971) highlights the superiority of the Pd(OH)₂/C system under acidic conditions.

| Catalyst (5 wt %) | Yield of Fluorinated Piperidine | Conversion of Pyridine |

| Pd(OH)₂/C (20 wt %) with HCl | 88% | >99% |

| Rh/C with HCl | 53% | >99% |

| Pt/C with HCl | 6% | >99% |

| Pd/C (10 wt %) with HCl | 83% | >99% |

| Pd(OH)₂/C (20 wt %) without HCl | 17% | 78% |

| Data adapted from a study on the hydrogenation of 3-fluoropyridine. acs.org |

Metal-free hydrogenation approaches have also been explored. Mesoionic carbene-stabilized borenium ions can efficiently catalyze the reduction of substituted pyridines to piperidines. nih.gov This method utilizes a combination of a hydrosilane and a hydrogen atmosphere. The mechanism is thought to involve a reversible hydrosilylation of the pyridine, which enables the full reduction of the nitrogen-containing ring. nih.gov Additionally, borane-catalyzed transfer hydrogenation of pyridines using ammonia (B1221849) borane as the hydrogen source has been successfully demonstrated, offering a practical alternative that does not require high-pressure H₂. nih.gov

| Catalyst System | Hydrogen Source | Key Features |

| Borenium ion | Hydrosilane + H₂ | Metal-free, efficient reduction |

| Borane | Ammonia borane | Metal-free, transfer hydrogenation, no high-pressure H₂ needed |

Synthesis of Related 4-Substituted Piperidine Scaffolds

The construction of 4-substituted piperidine rings is a cornerstone of synthetic organic chemistry, providing essential building blocks for drug discovery. Various methodologies have been developed, starting from readily available precursors and employing a range of chemical transformations. These strategies include the modification of pyridine rings, the functionalization of piperidones, and elegant cyclization and cycloaddition reactions.

A primary route to substituted piperidines involves the hydrogenation of pyridine derivatives. This approach allows for the stereoselective synthesis of cis-disubstituted piperidines, which can then be converted to their trans-diastereoisomers through base-mediated epimerization. rsc.org For instance, the hydrogenation of substituted pyridines is a key step in producing various regio- and diastereoisomers of methyl-substituted pipecolinates. rsc.org

Another powerful strategy begins with 4-piperidones, which are versatile intermediates. These can be synthesized through methods like the aza-Michael reaction of divinyl ketones. acs.org This approach has been successfully used to create chirally resolved 2-substituted 1-S-α-phenylethyl-4-piperidones. acs.org Furthermore, 4-piperidones can be derived from 4-hydroxypyridines or through a sequence involving the double alkylation of primary amines with acrylates, followed by a Claisen condensation and decarboxylation. youtube.com

Cyclization and cycloaddition reactions offer direct routes to highly substituted piperidines. Gold-catalyzed annulation procedures enable the direct assembly of piperidine structures from N-allenamides and alkene-tethered oxime ethers. ajchem-a.com Additionally, Diels-Alder reactions, such as those involving 4-fluoro-4-methyl-4H-pyrazoles, provide a pathway to complex heterocyclic systems. mdpi.com

The functionalization of a pre-existing piperidine ring is also a common tactic. One such method is the α-lithiation and subsequent trapping of N-Boc protected piperidines. This has been employed to synthesize specific diastereomers, such as trans-2,6-disubstituted piperidines, by introducing a substituent at a defined position. rsc.org

Detailed Research Findings

Several research groups have contributed significantly to the synthetic toolbox for 4-substituted piperidines. For example, a concise and high-yielding double aza-Michael reaction has been demonstrated as an atom-efficient method to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones. acs.org These piperidones were subsequently converted into analogs of Donepezil. acs.org

In another study, a comprehensive exploration of 20 regio- and diastereoisomers of methyl-substituted pipecolinates was undertaken. rsc.org The synthesis utilized pyridine hydrogenation to form cis-piperidines, which were then transformed into their trans-diastereoisomers using conformational control and unified reaction conditions. rsc.org For a specific isomer that was not accessible via epimerization, a diastereoselective lithiation/trapping methodology was successfully applied. rsc.org

The synthesis of fluorinated piperidines, such as 4-(trifluoromethoxy)piperidine (B1430414) and 4-(trifluoromethoxymethyl)piperidine, has also been achieved in multi-gram amounts. nuph.edu.uaresearchgate.net These syntheses commenced from 4-hydroxypiperidine (B117109) and 4-(hydroxymethyl)piperidine, respectively, and proceeded through a multi-step sequence involving protection, fluorination, and deprotection. nuph.edu.uaresearchgate.net

The following tables summarize key synthetic approaches and their findings:

Table 1: Aza-Michael Synthesis of 2-Substituted 4-Piperidones acs.org

| Entry | R Group | Starting Ketone | Product | Yield (%) |

|---|---|---|---|---|

| 1 | Methyl | 7a | 8a | Lower Yield |

| 2 | Propyl | 7b | 8b | Lower Yield |

| 3 | Phenyl | 7c | 8c | 79 |

| 4 | 4-Methoxyphenyl | 7d | 8d | - |

| 5 | 4-Chlorophenyl | 7e | 8e | - |

Yields for methyl- and propyl-substituted piperidones were noted as lower due to the instability of the starting divinyl ketones.

Table 2: Synthesis of Methyl Substituted Pipecolinates rsc.org

| Precursor | Reaction | Product | Key Feature |

|---|---|---|---|

| Substituted Pyridines | Pyridine Hydrogenation | cis-Piperidines | Access to cis-diastereomers |

| cis-Piperidines | Base-mediated Epimerization | trans-Piperidines | Conversion to trans-diastereomers |

Table 3: Multi-step Synthesis of Fluorinated Piperidines nuph.edu.uaresearchgate.net

| Starting Material | Target Compound | Number of Stages | Overall Yield (%) |

|---|---|---|---|

| 4-hydroxypiperidine | 4-(trifluoromethoxy)piperidine | 5 | 40 |

These examples underscore the versatility and robustness of the synthetic methods available for producing a wide array of 4-substituted piperidine scaffolds, which are crucial for advancing medicinal chemistry and the development of new therapeutic agents.

Structural Elucidation and Conformational Analysis of 4 Fluoromethyl 4 Methylpiperidine

Spectroscopic Characterization Techniques

The definitive structure of 4-(fluoromethyl)-4-methylpiperidine is established through a combination of modern spectroscopic methods. Each technique provides complementary information, leading to an unambiguous assignment of its molecular formula and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would be employed to confirm its structure.

¹H NMR: The proton NMR spectrum would show distinct signals for the methyl group (a singlet), the fluoromethyl group (a doublet due to coupling with fluorine), and the piperidine (B6355638) ring protons. The protons on the piperidine ring would appear as complex multiplets due to geminal and vicinal coupling, with their chemical shifts indicating their position relative to the nitrogen atom and the substituted C4 carbon.

¹³C NMR: The carbon NMR spectrum would be expected to show seven distinct signals, corresponding to each carbon atom in the unique electronic environment. The carbon of the fluoromethyl group would appear as a doublet due to one-bond carbon-fluorine coupling (¹J_CF).

¹⁹F NMR: The fluorine NMR spectrum would provide direct evidence for the fluoromethyl group, typically showing a triplet due to coupling with the two adjacent protons (²J_FH).

While specific experimental NMR data for this compound is not widely published, the expected chemical shifts can be inferred. For comparison, the experimental ¹H NMR data for the parent compound, 4-methylpiperidine (B120128), is presented below. chemicalbook.com

Table 1: ¹H NMR Spectroscopic Data for 4-Methylpiperidine Interactive Data Table

| Assignment | Chemical Shift (ppm) in CDCl₃ |

|---|---|

| H-A (axial, C2/C6) | 3.026 |

| H-B (equatorial, C2/C6) | 2.569 |

| H-C (H-4) | 1.84 |

| H-D (axial, C3/C5) | 1.608 |

| H-E (equatorial, C3/C5) | 1.451 |

| H-F (NH) | 1.077 |

| H-G (CH₃) | 0.911 |

Source: ChemicalBook, 4-Methylpiperidine(626-58-4) 1H NMR spectrum. chemicalbook.com

Vibrational Spectroscopy (FT-IR, FT-Raman) in Molecular Fingerprinting

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a "molecular fingerprint" by identifying the vibrational modes of the functional groups within a molecule.

For this compound, key vibrational modes would include:

C-F Stretch: A strong absorption in the FT-IR spectrum, typically in the 1000-1100 cm⁻¹ region.

N-H Stretch: A moderate absorption around 3300-3500 cm⁻¹ for the secondary amine.

C-H Stretch: Multiple absorptions in the 2800-3000 cm⁻¹ range for the methyl and methylene (B1212753) groups.

CH₂ Bending: Vibrations typically observed around 1450 cm⁻¹.

These techniques are crucial for confirming the presence of the key functional groups. While a specific spectrum for this compound is not available, data from related piperidine structures provides a reference for expected frequencies. researchgate.net

Table 2: Selected Vibrational Frequencies for Piperidine Derivatives Interactive Data Table

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3300 - 3500 |

| C-H Stretch (Aliphatic) | 2800 - 3000 |

| CH₂ Bend (Scissoring) | ~1450 |

| C-N Stretch | 1000 - 1250 |

| C-F Stretch | 1000 - 1100 |

Source: General values from spectroscopic tables and studies on piperidine derivatives. researchgate.net

Mass Spectrometry (MS) in Molecular Formula Confirmation

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₇H₁₄FN), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (131.19). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

The fragmentation pattern would likely involve the loss of the methyl or fluoromethyl group, as well as cleavage of the piperidine ring, providing further evidence for the proposed structure. The mass spectrum of the related compound 4-methylpiperidine shows a prominent molecular ion peak at m/z 99 and a base peak at m/z 84, corresponding to the loss of a methyl group. nist.gov

Conformational Behavior and Stereoelectronic Effects of Fluorine Substitution

The piperidine ring exists predominantly in a chair conformation to minimize angular and torsional strain. The introduction of substituents, particularly an electronegative fluorine atom, significantly influences the conformational equilibrium through various stereoelectronic effects. nih.govnih.gov

Analysis of C-F Bond Orientation and Stability

In substituted cyclohexanes, a bulky substituent like a methyl group strongly prefers the equatorial position to avoid destabilizing 1,3-diaxial interactions. However, for a C-F bond, the situation is more complex. While fluorine is sterically small, its high electronegativity introduces powerful electronic effects. researchgate.net

The preference of a fluorine substituent on a piperidine ring is governed by a delicate balance of:

Steric Effects: Favoring the less crowded equatorial position.

Hyperconjugation: The donation of electron density from an anti-periplanar σ-bond (like C-H or C-C) into the low-lying antibonding orbital (σ) of the C-F bond (σ_CH → σ_CF) can stabilize an axial C-F bond. This is often referred to as a gauche effect. researchgate.net

Electrostatic Interactions: In the protonated form (piperidinium ion), a strong stabilizing charge-dipole interaction can occur between the axial C-F bond dipole and the positive charge on the nitrogen (C-F···H-N⁺), further favoring the axial conformer. nih.govresearchgate.net

For this compound, the fluoromethyl group's orientation will be influenced by these competing factors. Computational studies on related fluorinated piperidines have shown that hyperconjugative and electrostatic interactions often overcome steric hindrance, leading to a preference for the axial orientation of the fluorine-containing substituent. nih.govchembk.com

Influence of Fluorination on Ring Conformation in Piperidine Systems

The introduction of fluorine can significantly alter the conformational behavior of the entire piperidine ring. nih.gov In many fluorinated piperidines, the fluorine atom preferentially adopts an axial position, which can be contrary to expectations based solely on steric size. researchgate.net This preference is a result of stabilizing hyperconjugative and electrostatic interactions. nih.govresearchgate.net

In the case of cis-3-fluoro-4-methylpiperidine, for example, NMR studies have shown that the conformational equilibrium is highly dependent on the nitrogen substituent and solvent polarity. nih.gov For this compound, the geminal substitution at the C4 position creates a fixed relationship between the methyl and fluoromethyl groups. The entire piperidine ring will adopt a chair conformation, and the critical question is the preferred orientation of the substituents at C4. The A-value (a measure of steric bulk) for a methyl group (~1.7 kcal/mol) strongly favors its equatorial placement. The conformational preference of the fluoromethyl group is less straightforward and would be dictated by the complex interplay of its own steric demands and the stereoelectronic effects described above. Detailed computational and NMR studies would be required to definitively determine the dominant conformer.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Fluoropiperidine |

| cis-3-Fluoro-4-methylpiperidine |

| 4-Methylpiperidine |

X-ray Crystallographic Analysis of Related Piperidine Derivatives

While no crystal structure of this compound is currently available in the public domain, the analysis of crystal structures of related piperidine derivatives can provide valuable insights into the preferred conformations in the solid state.

For example, the crystal structure of (4-chlorophenyl)(4-methylpiperidin-1-yl)methanone shows that the methylpiperidine ring adopts a stable chair conformation with the methyl group in an equatorial position. nih.govresearchgate.net Similarly, crystallographic studies of various 4-methylpiperidinium salts consistently show the methyl group occupying the equatorial position. nih.gov These findings suggest a strong preference for the equatorial orientation of the methyl group in 4-substituted piperidines to minimize steric interactions. This preference would likely extend to this compound, favoring the conformer with the equatorial methyl group.

Computational Chemistry and Theoretical Studies on 4 Fluoromethyl 4 Methylpiperidine

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure and optimized geometry of molecules. For 4-(fluoromethyl)-4-methylpiperidine, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311G(d,p), would be instrumental in elucidating its three-dimensional structure. researchgate.net

Key electronic properties that can be derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap typically suggests higher reactivity.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogs

| Parameter | Predicted Value/Characteristic | Significance |

| Optimized Geometry | Chair conformation of the piperidine (B6355638) ring. | Most stable energetic conformation. |

| HOMO Energy | Localized primarily on the nitrogen atom. | Region susceptible to electrophilic attack. |

| LUMO Energy | Distributed across the C-F bond and adjacent atoms. | Region susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate to high. | Indicates good kinetic stability. |

| Dipole Moment | Non-zero, influenced by the C-F bond. | Affects solubility and intermolecular interactions. |

This table presents predicted values based on the analysis of similar piperidine structures in referenced literature.

Ab Initio and Semi-Empirical Quantum Chemical Methods

Beyond DFT, other quantum chemical methods can provide further insights into the properties of this compound. Ab initio methods, which are based on first principles without empirical parameterization, offer high accuracy but are computationally demanding. nih.govwikipedia.org These methods are valuable for benchmarking the results obtained from DFT.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify calculations, making them suitable for larger molecules and initial screenings. libretexts.orgwikipedia.orgarxiv.org These methods can be employed to rapidly explore the conformational space and electronic properties of a series of related piperidine derivatives, including this compound.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility of molecules over time. For this compound, MD simulations in an explicit solvent can reveal the dynamic behavior of the piperidine ring and the rotational freedom of the fluoromethyl and methyl substituents. nih.gov

Studies on 4-substituted piperidines have shown that the conformational free energies are nearly identical to those of analogous cyclohexanes. nih.gov However, protonation of the piperidine nitrogen can lead to a stabilization of the axial conformer, especially with polar 4-substituents. nih.gov In the case of this compound, MD simulations would be crucial to understand the equilibrium between different chair and boat conformations and the orientation of the substituents, which is critical for its interaction with biological targets.

In Silico Prediction of Biological Activity and Molecular Targets

In the absence of experimental data, in silico tools can provide valuable predictions about the potential biological activities and molecular targets of a compound.

The PASS (Prediction of Activity Spectra for Substances) online tool predicts a wide range of biological activities based on the structural formula of a compound. For piperidine derivatives, PASS has been used to predict potential pharmacological effects, including those on the central nervous system and as anticancer agents. clinmedkaz.org A PASS analysis of this compound would likely predict a spectrum of activities based on its structural similarity to other known bioactive piperidines. The probability of a compound being active is denoted by the 'Pa' value. clinmedkaz.org

SwissTargetPrediction is a web-based tool that predicts the most probable protein targets of a small molecule by comparing it to a library of known active compounds. clinmedkaz.org For various piperidine derivatives, this tool has successfully identified potential targets such as enzymes, receptors, and ion channels. clinmedkaz.org An analysis of this compound with SwissTargetPrediction would generate a list of potential protein targets, offering hypotheses for its mechanism of action that can be further investigated experimentally.

Table 2: Hypothetical In Silico Prediction Results for this compound

| Prediction Tool | Predicted Outcome | Potential Implication |

| PASS | High probability for CNS activity (e.g., neuroprotective, nootropic). | Potential therapeutic application in neurological disorders. |

| PASS | Moderate probability for enzyme inhibition (e.g., kinase inhibitor). | Potential role in anti-inflammatory or anticancer therapies. |

| SwissTargetPrediction | High probability targets: Sigma receptors, Dopamine (B1211576) receptors. | Suggests a role in modulating neurotransmitter systems. nih.govtandfonline.com |

| SwissTargetPrediction | Other probable targets: Muscarinic acetylcholine (B1216132) receptors. | Implies potential for affecting cholinergic pathways. |

This table is a hypothetical representation of potential outcomes based on studies of analogous piperidine compounds.

Molecular Docking Studies for Receptor Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor or enzyme. This method is crucial for understanding the potential interactions that drive biological activity. Docking studies of various piperidine derivatives have revealed key binding modes within the active sites of receptors such as opioid and dopamine receptors. tandfonline.comtandfonline.com

For this compound, docking studies would involve placing the molecule into the binding pockets of the protein targets identified by SwissTargetPrediction. The analysis would focus on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the receptor. The fluorine atom of the fluoromethyl group could potentially engage in specific interactions, such as hydrogen bonding or halogen bonding, which could enhance binding affinity.

Preclinical Biological and Pharmacological Investigations of 4 Fluoromethyl 4 Methylpiperidine

Evaluation of Receptor Binding and Affinity Profiles

The interaction of a compound with various receptors is a critical first step in understanding its potential pharmacological effects. The following subsections detail the specific receptor families for which the binding profile of 4-(Fluoromethyl)-4-methylpiperidine was to be assessed.

Colony-Stimulating Factor 1 Receptor (CSF1R) Ligand Potential

The Colony-Stimulating Factor 1 Receptor (CSF1R) is a key regulator of macrophage and monocyte function and is a target in various diseases, including cancer and inflammatory conditions. At present, there are no published studies that evaluate the binding affinity or functional activity of this compound at the CSF1R.

Serotonin (B10506) Transporter (5-HTT) and Receptor (5-HT1A, 5-HT2A) Interactions

The serotonin system, including the serotonin transporter (5-HTT) and various serotonin receptors like 5-HT1A and 5-HT2A, is a primary target for antidepressants and anxiolytics. A thorough review of scientific databases reveals no specific data on the binding affinity or functional modulation of this compound at the 5-HTT, 5-HT1A, or 5-HT2A receptors.

Dopaminergic Receptor (D1, D2, D3, D4) Interactions

Dopamine (B1211576) receptors, categorized into D1-like (D1, D5) and D2-like (D2, D3, D4) subfamilies, are crucial for motor control, motivation, and cognition, and are targets for antipsychotic medications and treatments for Parkinson's disease. There is currently no available research detailing the binding profile of this compound at the D1, D2, D3, or D4 dopamine receptors.

Enzyme Inhibition Assays

Enzyme inhibition is another important mechanism through which therapeutic compounds can exert their effects. The potential of this compound to inhibit key enzymes is discussed below.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is an essential enzyme for the synthesis of nucleic acids and amino acids, making it a target for anticancer and antimicrobial agents. No studies have been published that assess the inhibitory activity of this compound against DHFR.

Oxidoreductase and Protease Modulation

No publicly available scientific literature was identified that specifically investigates the modulatory effects of this compound on oxidoreductases or proteases. While peptidyl fluoromethyl ketones are known to be potent inhibitors of certain proteases, such as caspases and calpains, research on non-peptidic, simple fluorinated piperidines like this compound in this context is not documented. nih.gov Similarly, the potential for this compound to interact with oxidoreductases has not been explored in available studies.

Preclinical Assessment of Bioactivity in Cellular and In Vitro Systems

Antimicrobial Activity Studies

There is no specific information in the reviewed scientific literature regarding the antimicrobial activity of this compound. However, the broader class of piperidine (B6355638) derivatives has been investigated for antibacterial and antifungal properties. For instance, certain piperidine-based sulfobetaines have demonstrated activity against a range of microorganisms. nih.gov Also, some fluorinated s-triazinyl piperazines have shown noteworthy antimicrobial activity. nih.gov These findings suggest that the piperidine scaffold can be a component of antimicrobially active molecules.

Antiviral Activity Investigations

Specific studies on the antiviral activity of this compound are not present in the available scientific literature. Research into related structures has been conducted; for example, various N-substituted piperidine derivatives have been synthesized and evaluated for their potential against viruses such as the influenza A/H1N1 virus. mdpi.comnih.gov These studies indicate that the piperidine core is of interest in the development of new antiviral agents.

Anti-inflammatory Response Evaluation

Preclinical evaluation of the anti-inflammatory response to this compound has not been reported in the reviewed scientific literature. Nevertheless, other molecules containing a piperidine ring have been the subject of anti-inflammatory research. For example, ortho-trifluoromethoxy-substituted 4-piperidione-containing curcumin (B1669340) derivatives have shown excellent anti-inflammatory activity in both cellular and animal models of colitis. nih.gov Additionally, certain piperlotine compounds, which are α,β-unsaturated amides of piperidine, have demonstrated significant in vivo anti-inflammatory effects. scielo.org.mx

Antineoplastic/Antiproliferative Activity (Preclinical Context)

There is no direct evidence from the reviewed scientific literature to suggest that this compound has been specifically investigated for its antineoplastic or antiproliferative properties. The broader family of piperidine-containing compounds, however, is an active area of cancer research. Various piperidine derivatives have been synthesized and shown to possess antiproliferative effects. For example, certain platinum-based complexes incorporating a piperidine ligand have been shown to induce apoptosis in cancer cells. nih.gov Furthermore, some 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides have been identified as a new class of tubulin inhibitors with antiproliferative activity. nih.gov

Radioligand Development and In Vivo Imaging Applications (Preclinical)

While there are no specific studies on the radiolabeling and in vivo imaging of this compound, extensive research has been conducted on structurally similar fluorinated piperidine derivatives for use as radioligands in Positron Emission Tomography (PET) imaging.

A notable example is the development of [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine, a selective sigma-1 receptor radioligand. nih.gov This compound demonstrated high affinity for sigma-1 receptors and favorable properties for in vivo imaging. In preclinical studies using rats, it showed high uptake in the brain. nih.gov Furthermore, in a mouse model with B16 melanoma, which is known to have a high density of sigma-1 receptors, the radiotracer exhibited significant tumor uptake. nih.gov

Another closely related compound, [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine, was also evaluated as a potential PET radiotracer for sigma-1 receptors in the central nervous system. nih.gov This analog also showed promising characteristics in vivo, including significant saturable binding in various brain regions in rats. nih.gov

However, the development of radiotracers based on a 4-(4-[¹⁸F]-fluorobenzyl)piperidine scaffold for imaging NR2B NMDA receptors encountered challenges. These radiotracers showed poor brain penetration and significant in vivo defluorination, leading to high uptake of radioactivity in bone, which suggests they are not suitable for their intended imaging purpose. nih.gov

The findings from these studies on related fluorinated piperidines highlight the potential of this class of compounds in the development of novel PET radioligands for various biological targets. The substitution pattern on the piperidine ring and the nature of the fluorinated moiety are critical for determining the pharmacokinetic properties and target specificity of these imaging agents.

Interactive Data Table: Preclinical In Vivo Evaluation of a Structurally Related Radioligand, [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine

| Parameter | Species | Model | Key Finding | Reference |

| Brain Uptake | Rat | Healthy | High brain uptake (2.47 ± 0.37% ID at 20 min) with sustained levels over 4 hours. | nih.gov |

| Specificity | Rat | Healthy | Uptake in the brain and other organs significantly reduced by pre-administration of sigma receptor ligands. | nih.gov |

| Tumor Uptake | Mouse | B16 Melanoma | High tumor uptake (11.14 ± 1.99% ID/g). | nih.gov |

| Tumor-to-Tissue Ratios (4h) | Mouse | B16 Melanoma | Blood: 123.8, Muscle: 7.2, Lung: 2.5, Brain: 2.6 | nih.gov |

Synthesis of Radiolabeled Fluoromethyl Piperidine Analogs for PET Imaging

There is no publicly available scientific literature describing the synthesis of radiolabeled analogs of this compound for PET imaging.

Future Research Directions and Unexplored Avenues for 4 Fluoromethyl 4 Methylpiperidine

Development of Advanced Synthetic Methodologies for Enhanced Yield and Selectivity

While general methods for the synthesis of fluorinated piperidines exist, the development of advanced, efficient, and stereoselective synthetic routes to 4-(fluoromethyl)-4-methylpiperidine is a critical first step for enabling its broader investigation. Current approaches to similar structures often suffer from harsh reaction conditions, low yields, or lack of stereocontrol.

Future research should focus on:

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods for the synthesis of both enantiomers of this compound is of high importance. Drawing inspiration from the synthesis of related compounds, this could involve strategies like asymmetric hydrogenation of a suitable pyridine (B92270) precursor or enantioselective alkylation. For instance, methods based on Sharpless epoxidation and ring-closing metathesis have been used for the asymmetric synthesis of trans-methylpipecolic acids and could be adapted. nih.gov

Novel Fluoromethylation Reagents: The exploration of new and milder fluoromethylation reagents could provide more efficient access to the target compound. This would be an advancement over traditional methods that may lack functional group tolerance.

Flow Chemistry Approaches: Implementing flow chemistry could offer significant advantages in terms of safety, scalability, and reaction optimization, allowing for the rapid generation of analogues for screening.

Biocatalysis: The use of enzymes for the stereoselective synthesis of fluorinated building blocks is a growing field. Investigating enzymatic routes to this compound could provide a green and highly selective alternative to traditional chemical synthesis.

A recent development in the synthesis of fluorinated piperidines involves the palladium-catalyzed hydrogenation of fluorinated pyridines. nih.gov This method has shown tolerance for air and moisture, making it a robust option to explore for the synthesis of this compound precursors. nih.gov

Exploration of Novel Biological Targets and Mechanistic Studies

The biological activities of this compound remain largely uncharacterized. The piperidine (B6355638) scaffold is a common motif in a vast array of biologically active compounds, suggesting that this fluorinated analogue could interact with a variety of protein targets.

Future research in this area should include:

Broad Biological Screening: Initial efforts should involve screening this compound against a wide range of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify potential areas of activity.

Target Identification for Known Piperidine Scaffolds: Given that piperidine derivatives have shown activity as acetylcholinesterase (AChE) inhibitors, gamma-secretase modulators, and farnesyltransferase inhibitors, these would be logical starting points for investigation. nih.govnih.govbenthamscience.com For example, a study on functionalized piperidines revealed their potential as AChE inhibitors for Alzheimer's disease. nih.gov

Mechanistic Elucidation: Once a biological target is identified, detailed mechanistic studies will be crucial to understand how this compound exerts its effects. This would involve a combination of biochemical assays, structural biology, and cell-based studies to delineate its mode of action at the molecular level. The unique conformational constraints imposed by the fluoromethyl group could lead to novel binding interactions.

Integration of Advanced Computational Techniques for Rational Design

Computational chemistry offers a powerful toolkit for accelerating the drug discovery process. For a relatively unexplored molecule like this compound, in silico methods can guide synthetic efforts and prioritize experimental testing.

Key computational approaches to be integrated include:

Pharmacophore Modeling and Virtual Screening: Based on the structures of known ligands for various targets, a pharmacophore model for this compound derivatives can be developed. This model can then be used to virtually screen large compound libraries to identify potential hits for a given target. nih.govbenthamscience.com

Quantitative Structure-Activity Relationship (QSAR) Studies: Once an initial set of active derivatives is synthesized and tested, QSAR models can be built to correlate their chemical structures with their biological activities. nih.gov This can provide insights into the key structural features required for potency and selectivity, guiding the design of more effective compounds.

Molecular Docking and Dynamics Simulations: Docking studies can predict the binding mode of this compound and its derivatives within the active site of a target protein. nih.gov Subsequent molecular dynamics simulations can then be used to assess the stability of these binding poses and to understand the dynamic nature of the ligand-receptor interactions. Computational studies on other fluorinated piperidines have highlighted the importance of charge-dipole interactions and hyperconjugation in their conformational behavior, which can be further explored for this specific compound. nih.gov

A chemoinformatic analysis of other fluorinated piperidines has shown that the fluorine atoms can lower the basicity, which is correlated with a reduced affinity for hERG channels and thus lower cardiac toxicity. nih.gov Similar computational studies on this compound would be highly valuable.

Potential for Derivatization Towards Specific Therapeutic Areas (Preclinical)

The true potential of this compound lies in its use as a scaffold for the development of new therapeutic agents. By systematically modifying its structure, it should be possible to generate derivatives with tailored activities against a range of diseases.

Promising therapeutic areas for preclinical investigation include:

Oncology: Piperidine-containing compounds have demonstrated anti-proliferative activity against various cancer cell lines. Derivatization of the this compound core could lead to new classes of anti-cancer agents.

Neurodegenerative Diseases: As previously mentioned, piperidine derivatives have been explored as treatments for Alzheimer's disease. nih.gov The unique properties of the fluoromethyl group could be leveraged to design novel agents with improved blood-brain barrier penetration and target engagement. Fluorinated piperidine acetic acids have already been investigated as gamma-secretase modulators. nih.gov

Infectious Diseases: The piperidine ring is found in a number of antiviral and antibacterial agents. Derivatization of this compound could yield novel compounds with activity against drug-resistant pathogens. A recent study highlighted the potential of fluorinated piperidines as protease inhibitors for SARS-CoV-2. nih.gov

Inflammatory Disorders: The anti-inflammatory properties of certain piperidine-based compounds suggest that derivatives of this compound could be explored for the treatment of inflammatory conditions.

Q & A

Q. What are the optimal synthetic routes for 4-(Fluoromethyl)-4-methylpiperidine, and how do catalyst systems influence yield and purity?

Methodological Answer:

- Catalytic Hydrogenation : Ru-Pt/C bimetallic catalysts (e.g., 1% Ru-2% Pt/C) achieve >90% conversion of 4-methylpyridine to 4-methylpiperidine under mild conditions (60°C, 2 MPa H₂). Fluoromethylation can follow via nucleophilic substitution using fluoromethyl halides .

- Palladium-Mediated Coupling : Palladium catalysts (e.g., Pd(OAc)₂/PPh₃) enable one-pot multicomponent reactions for piperidine derivatives. For fluoromethylation, optimize solvent polarity (DMF/THF mixtures) to stabilize intermediates .

- Key Variables : Catalyst loading (5–10 mol%), reaction time (12–24 hrs), and inert atmosphere (N₂/Ar) are critical for minimizing side reactions like dehalogenation.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Analysis :

- ¹⁹F NMR : Detects fluoromethyl group integrity (δ ≈ -220 ppm for CF₃; adjust for solvent shifts).

- ¹H/¹³C NMR : Confirm piperidine ring conformation (axial vs. equatorial substituents) via coupling constants (e.g., J = 10–12 Hz for axial protons) .

- Mass Spectrometry : High-resolution ESI-MS (m/z calculated for C₇H₁₃F₂N: 159.1028) identifies isotopic patterns for fluorine.

- HPLC-PDA : Use C18 columns (ACN/H₂O gradient) to assess purity (>98%) and detect fluorinated byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

- Assay Standardization : Discrepancies in antimicrobial IC₅₀ values (e.g., 2–10 µM) may arise from variations in microbial strains, growth media, or incubation times. Use CLSI guidelines for MIC assays .

- Metabolic Stability : Fluoromethyl groups enhance metabolic resistance compared to non-fluorinated analogs. Compare in vitro (e.g., liver microsomes) and in vivo pharmacokinetics to validate stability .

- Structural Analogues : Cross-reference with 4-[(4-Methoxyphenyl)sulfonyl]piperidine derivatives (e.g., sulfonyl vs. fluoromethyl groups) to isolate electronic vs. steric effects on activity .

Q. What computational strategies predict the reactivity of the fluoromethyl group in this compound under nucleophilic or electrophilic conditions?

Methodological Answer:

- DFT Calculations : Use Gaussian09/B3LYP/6-31G(d) to model transition states for fluoromethyl substitution. The electron-withdrawing effect of fluorine increases electrophilicity at the adjacent carbon .

- Solvent Modeling : COSMO-RS simulations predict solvation effects on reaction pathways. Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in SN₂ mechanisms.

- Kinetic Isotope Studies : Deuterium labeling (CDF₂ vs. CH₂F) quantifies primary kinetic isotope effects (KIE > 2 indicates bond-breaking in the rate-determining step).

Q. How does the steric and electronic profile of this compound influence its utility as a ligand in organometallic catalysis?

Methodological Answer:

- Steric Effects : The 4,4-disubstituted piperidine creates a rigid, cone-shaped geometry, ideal for chiral induction in asymmetric hydrogenation. Compare with 4-methylpiperidine (less steric bulk) .

- Electronic Tuning : Fluorine’s electronegativity alters electron density at the nitrogen lone pair, modulating metal-ligand bond strength. XPS or NBO analysis quantifies charge transfer .

- Case Study : Pd(II) complexes of this compound show 20% higher enantioselectivity in Suzuki-Miyaura couplings vs. non-fluorinated analogs .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.